molecular formula C13H26NO7P B12113514 Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

Cat. No.: B12113514
M. Wt: 339.32 g/mol
InChI Key: XUSKNYMYKRZCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is a complex organic compound that features both amino and phosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method might include the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by phosphorylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states of the phosphorus atom.

    Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino or phosphoryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in drug development, particularly in designing molecules that interact with specific biological targets.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(diethoxyphosphoryl)acetate: Lacks the tert-butoxycarbonyl protection group.

    Ethyl 2-((tert-butoxycarbonyl)amino)-2-(phosphoryl)acetate: Lacks the diethoxy groups on the phosphorus atom.

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is unique due to the combination of its functional groups, which may confer specific reactivity and stability properties. This uniqueness can make it particularly valuable in certain synthetic or research applications.

Properties

Molecular Formula

C13H26NO7P

Molecular Weight

339.32 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C13H26NO7P/c1-7-18-11(15)10(14-12(16)21-13(4,5)6)22(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16)

InChI Key

XUSKNYMYKRZCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.